1-Benzyl-3-acetamidopyrrolidine

Description

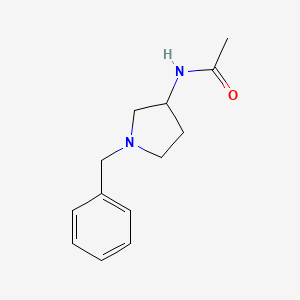

1-Benzyl-3-acetamidopyrrolidine (CAS: 28506-01-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₈N₂O and an average molecular weight of 218.30 g/mol . Its structure comprises a pyrrolidine ring substituted with a benzyl group at the 1-position and an acetamido group at the 3-position. This compound is widely used in organic synthesis, particularly in pharmaceutical research, due to its role as a chiral building block or intermediate in asymmetric catalysis .

Key synonyms include:

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWETNAAPYFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951194 | |

| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28506-01-6 | |

| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Synthesis:

1-Benzyl-3-acetamidopyrrolidine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets in diseases. For instance, it can be utilized in the synthesis of opioid analgesics due to its structural similarity to known pharmacophores .

2. Neuropharmacology:

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have suggested that modifications of this compound can lead to potential treatments for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease .

3. Antimicrobial Activity:

Some studies have explored the antimicrobial potential of compounds derived from this compound. These derivatives have shown promising results against various bacterial strains, indicating their potential use in developing new antibiotics .

Case Studies

Case Study 1: Synthesis of Novel Analgesics

A research team successfully synthesized a series of analgesic compounds using this compound as a precursor. The study demonstrated that certain modifications led to enhanced pain relief with reduced side effects compared to traditional opioids. The findings were published in the Journal of Medicinal Chemistry, highlighting the compound's utility in drug design .

Case Study 2: Neuroprotective Agents

In another study focused on neuroprotection, researchers synthesized several analogs of this compound. These analogs were tested for their ability to protect neuronal cells from oxidative stress. Results indicated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

1-Benzyl-3-(trifluoroacetamido)pyrrolidine

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

- CAS : 99735-30-5

- Molecular Formula : C₁₇H₂₄N₂O₂

- Key Differences: The acetamido group is replaced by a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc). The Boc group provides steric protection for the amine, making this compound a key intermediate in peptide synthesis .

- Applications : Common in orthogonal protection strategies during multi-step organic syntheses .

(S)-(-)-1-Benzyl-3-acetamidopyrrolidine

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature | Applications |

|---|---|---|---|---|---|

| This compound | 28506-01-6 | C₁₃H₁₈N₂O | 218.30 | Acetamido (-NHCOCH₃) | Chiral synthesis, intermediates |

| 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | 115445-23-3 | C₁₃H₁₅F₃N₂O | 280.27 | Trifluoroacetamido (-NHCOCF₃) | Enzyme inhibition studies |

| 1-Benzyl-3-(Boc-amino)pyrrolidine | 99735-30-5 | C₁₇H₂₄N₂O₂ | 304.39 | Boc-protected amine (-NHBoc) | Peptide synthesis |

| (S)-(-)-1-Benzyl-3-acetamidopyrrolidine | 114636-30-5 | C₁₃H₁₈N₂O | 218.30 | (S)-enantiomer | Stereospecific drug development |

Research Findings and Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroacetamido derivative’s enhanced stability under acidic conditions makes it superior to the acetamido analogue in prolonged reaction setups .

- Steric Effects: The Boc group in 1-Benzyl-3-(Boc-amino)pyrrolidine prevents unwanted side reactions, enabling sequential deprotection in multi-step syntheses .

- Chiral Specificity : The (S)-enantiomer’s high ee (99%) ensures reproducibility in pharmacological studies, reducing off-target effects .

Q & A

Q. What steps are recommended to validate synthetic yields when scaling up from milligrams to grams?

- Answer : Optimize reaction parameters (e.g., temperature, catalyst loading) using design of experiments (DoE). Compare isolated yields with theoretical calculations via H NMR internal standard methods. Address scalability issues, such as inefficient mixing or exothermicity, using inline FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.